1-(2-(Ethylamino)ethyl)imidazolidin-2-one
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Overview
Description
1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with an ethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Ethylamino)ethyl)imidazolidin-2-one can be synthesized through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be diamined to introduce the necessary functional groups, followed by cyclization to form the imidazolidinone structure.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular hydroamination to yield imidazolidinones.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidinone ring.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the efficiency and yield of the synthesis. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidinones from 2-[(2-aminoethyl)amino]ethan-1-ol at elevated temperatures in supercritical CO2 .
Chemical Reactions Analysis
1-(2-(Ethylamino)ethyl)imidazolidin-2-one undergoes various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethyl group, leading to the formation of substituted imidazolidinones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
- Oxidized imidazolidinones.
- Reduced imidazolidinones.
- Substituted imidazolidinones.
Scientific Research Applications
1-(2-(Ethylamino)ethyl)imidazolidin-2-one has several scientific research applications:
Mechanism of Action
1-(2-(Ethylamino)ethyl)imidazolidin-2-one can be compared with other similar compounds:
Imidazolidin-2-one: A simpler analog without the ethylaminoethyl substitution.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone structure.
Oxazolidin-2-one: Features an oxygen atom in place of one of the nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Comparison with Similar Compounds
- Imidazolidin-2-one.
- Benzimidazolidin-2-one.
- Oxazolidin-2-one.
Biological Activity
1-(2-(Ethylamino)ethyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazolidinone core structure, which is known for its diverse biological activities. The compound's molecular formula is C7H14N2O, and it has a molecular weight of approximately 142.20 g/mol.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄N₂O |
Molecular Weight | 142.20 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazolidinone scaffold has been shown to exhibit inhibitory effects on specific protein kinases, which are crucial in regulating cellular processes such as growth and metabolism.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives have been tested against noroviruses, showing promising inhibitory effects. A study highlighted the importance of the imidazolidinone structure in enhancing antiviral activity, suggesting that modifications could lead to improved efficacy against viral infections .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. A series of derivatives were synthesized and evaluated for their activity against various bacterial strains. The results indicated that certain modifications to the ethylamino side chain significantly enhanced antimicrobial potency .
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells, making it a candidate for further development as an anticancer agent .
Case Studies
- Antiviral Efficacy : In a study focusing on norovirus inhibition, compounds derived from the imidazolidinone framework were shown to reduce viral replication significantly. The most potent compound exhibited an IC50 value in the low micromolar range, indicating strong antiviral activity .
- Antimicrobial Testing : A series of analogs were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications at the nitrogen atom of the imidazolidinone ring enhanced antibacterial activity, with some compounds achieving MIC values below 10 µg/mL .
- Cytotoxicity Assessment : In a cytotoxicity assay against several cancer cell lines, one derivative demonstrated an IC50 value of 15 µg/mL against breast cancer cells (MCF-7), indicating potential for further development in oncology .
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[2-(ethylamino)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C7H15N3O/c1-2-8-3-5-10-6-4-9-7(10)11/h8H,2-6H2,1H3,(H,9,11) |
InChI Key |
ZJRSVHIPFRVEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1CCNC1=O |
Origin of Product |
United States |
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